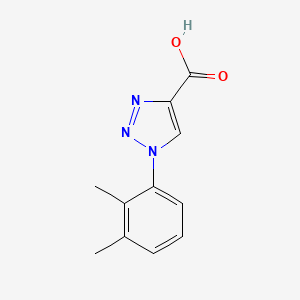

1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

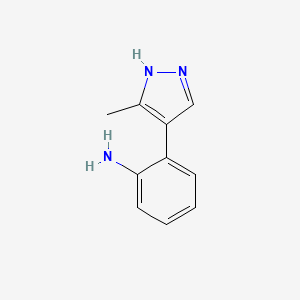

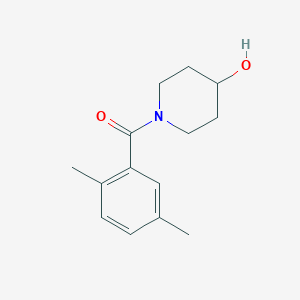

The compound “1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 2,3-dimethylphenyl group, which is a phenyl ring with methyl groups (-CH3) attached to the 2nd and 3rd positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 2,3-dimethylphenyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the N1 and N2 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the phenyl ring would likely make the compound relatively nonpolar .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

1,2,3-Triazole derivatives, including "1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid", have been utilized in the synthesis of peptidomimetics and other biologically active compounds. For instance, Ferrini et al. (2015) described the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating triazole-based scaffolds. These scaffolds can be further elaborated into compounds showing significant biological activities, such as HSP90 inhibitors, which are important in cancer research and therapy Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. The Journal of Organic Chemistry, 80(5), 2562-2572..

Material Science and Organic Synthesis

In material science and organic synthesis, triazole derivatives are employed as intermediates to develop novel materials and chemical entities. The unique properties of triazoles, such as their ability to engage in various chemical reactions and their stability, make them valuable in creating complex molecules and polymers with specific functions. For example, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives as reported by Zhou Zhi-ming (2010) demonstrates the utility of triazole compounds in constructing more complex molecular structures, which can have applications ranging from materials science to pharmaceuticals [Zhou Zhi-ming. (2010). Synthesis of 1,4-Disubstituted-1,2,3-triazole Derivatives. Chinese Journal of Synthetic Chemistry].

Photoreleasable Protecting Groups

Another notable application of derivatives related to "this compound" is in the development of photoreleasable protecting groups for carboxylic acids. The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, as described by Klan, Zabadal, and Heger (2000). This application is significant in synthetic chemistry, where protecting groups are used to temporarily mask functional groups during chemical reactions, and the ability to remove these protecting groups selectively using light adds a layer of control in synthetic processes Klan, Zabadal, & Heger. (2000). 2,5-Dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids. Organic Letters, 2(11), 1569-1571..

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-3-5-10(8(7)2)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCYZEXBYKHPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)

![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)

![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)